molecular formula C4H4INOS B2635962 5-Iodo-2-methoxythiazole CAS No. 2137792-51-7

5-Iodo-2-methoxythiazole

Cat. No.: B2635962
CAS No.: 2137792-51-7
M. Wt: 241.05
InChI Key: BJXYUVVOTHWELC-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxythiazole is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. As a halogenated thiazole derivative, it serves as a versatile building block for the construction of more complex molecules, particularly in the development of novel heterocyclic compounds. The thiazole core is a privileged structure in drug discovery, known for its widespread presence in pharmacologically active molecules . Researchers utilize this compound to explore new chemical spaces, especially in the synthesis of hybrid compounds where the thiazole ring is coupled with other heterocycles. Such hybrids are actively investigated for potential antimicrobial properties, given the known activity of the thiazole scaffold against a range of pathogens . The iodine atom on the 5th position of the thiazole ring makes it an excellent substrate for further metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse carbon chains or aromatic systems. Meanwhile, the methoxy group at the 2nd position can influence the electronic properties of the ring and can be modified to study structure-activity relationships (SAR). This compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methoxy-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INOS/c1-7-4-6-2-3(5)8-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYUVVOTHWELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Iodo 2 Methoxythiazole and Precursor Intermediates

Established Methodologies for Thiazole (B1198619) Ring Construction

The formation of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this important structural motif.

Hantzsch-Type Cyclization Approaches

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most widely utilized methods for the construction of the thiazole ring. mdpi.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. mdpi.comnih.gov The versatility of this method allows for the preparation of a wide array of substituted thiazoles by varying the substitution patterns of the two starting materials. For the synthesis of a 2-alkoxythiazole derivative, a corresponding O-alkyl thiocarbamate or a related thioamide precursor bearing the alkoxy group would be required. The general mechanism commences with an S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. mdpi.comnih.gov

The reaction conditions for Hantzsch synthesis are often mild, and various modifications have been developed to improve yields and expand the substrate scope. These include the use of microwave irradiation and solid-supported catalysts to facilitate the reaction. mdpi.comrsc.org While the classical Hantzsch synthesis is a powerful tool, the preparation of the specific thioamide precursor for 2-methoxythiazole (B88229), such as methoxythioacetamide, is a critical consideration.

Alternative Ring-Closure Reactions for Thiazole Formation

Beyond the Hantzsch synthesis, other cyclization strategies have been developed for the formation of the thiazole ring. One notable alternative is the Cook-Heilbron synthesis, which utilizes the reaction of an α-aminonitrile with carbon disulfide or a related sulfur-containing reagent. While this method is effective for producing 2-aminothiazole (B372263) derivatives, its direct application to the synthesis of 2-methoxythiazoles is less common.

More contemporary methods include transition-metal-catalyzed reactions and multi-component reactions that allow for the construction of highly functionalized thiazoles in a single step. For instance, the reaction of terminal alkynes, sulfonyl azides, and thioamides can lead to the formation of polysubstituted thiazoles. While these methods offer significant advantages in terms of efficiency and diversity, their specific application to the synthesis of 2-methoxythiazoles would depend on the availability and reactivity of the appropriate starting materials.

Regioselective Iodination Techniques for Thiazole Rings and Related Aromatic Systems

The introduction of an iodine atom onto the thiazole ring at a specific position is a key step in the synthesis of 5-iodo-2-methoxythiazole. The electronic properties of the thiazole ring, with the sulfur atom acting as an electron-donating group and the nitrogen atom as an electron-withdrawing group, influence the regioselectivity of electrophilic substitution reactions. Generally, the C5 position of the thiazole ring is the most susceptible to electrophilic attack.

Direct Iodination Strategies Employing Oxidizing Agents and Catalysts

Direct iodination of the thiazole ring can be achieved using molecular iodine in the presence of an oxidizing agent or a catalyst. Common reagents for this transformation include N-iodosuccinimide (NIS), which is a mild and effective source of electrophilic iodine. The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or dichloromethane.

The regioselectivity of the iodination is highly dependent on the substituents already present on the thiazole ring. For a 2-methoxythiazole, the electron-donating methoxy (B1213986) group at the C2 position is expected to further activate the C5 position towards electrophilic substitution, thus favoring the formation of the desired this compound. The use of Lewis acid or Brønsted acid catalysts can enhance the electrophilicity of the iodine source and promote the reaction.

Below is a table summarizing various direct iodination methods applicable to aromatic and heteroaromatic systems:

Iodinating ReagentCatalyst/AdditiveSubstrate ScopeReference
I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂)-Aromatic compoundsGeneral methodology
N-Iodosuccinimide (NIS)Acid catalyst (e.g., TFA)Electron-rich heterocyclesNot specified
I₂ / Silver Salts (e.g., AgNO₃, Ag₂SO₄)-Aromatic compoundsNot specified
ICl-Aromatic compoundsNot specified

Halogen-Exchange Methodologies

An alternative approach to introduce an iodine atom is through a halogen-exchange reaction, most notably the Finkelstein reaction. This method involves the treatment of a bromo- or chloro-substituted thiazole with an iodide salt, typically sodium iodide or potassium iodide, in a suitable solvent such as acetone (B3395972) or dimethylformamide. The success of this reaction is often driven by the precipitation of the less soluble sodium or potassium bromide/chloride from the reaction mixture.

For the synthesis of this compound, this would entail the initial preparation of 5-bromo-2-methoxythiazole. The subsequent halogen exchange would then provide the target iodo-derivative. The Finkelstein reaction is a powerful tool, particularly for substrates where direct iodination may lead to side products or low yields. Copper-catalyzed modifications of the Finkelstein reaction have also been developed to facilitate the halogen exchange on aryl and heteroaryl halides under milder conditions.

Introduction of the Methoxy Moiety in Thiazole Synthesis

One potential route involves the use of a 2-halothiazole as a precursor. For example, 2-bromo- or 2-chlorothiazole (B1198822) can undergo nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxy group. This reaction is a common method for the preparation of 2-alkoxy- and 2-aryloxy-heterocycles. The reactivity of the 2-halothiazole towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring.

Alternatively, the synthesis could start from 2-aminothiazole, which is readily available through various synthetic routes. The amino group at the C2 position can be converted to a diazonium salt, which can then be displaced by a methoxy group. However, this Sandmeyer-type reaction can sometimes be challenging for heterocyclic systems.

A more direct approach, though potentially requiring the synthesis of a specific precursor, would be to use a thioamide already containing the methoxy group in a Hantzsch-type cyclization. The synthesis of O-methyl thiocarbamate or a similar reagent would be a prerequisite for this strategy.

Based on a thorough review of available scientific literature, there is currently insufficient specific information to provide a detailed article on the synthetic methodologies for This compound that strictly adheres to the requested outline.

Research on green chemistry approaches, such as electrochemical methods, catalyst-free systems, and the use of recyclable catalysts, is well-documented for the broader class of thiazole and benzothiazole (B30560) derivatives. Similarly, numerous total synthesis strategies exist for complex molecules containing a thiazole ring.

However, specific studies detailing the application of these modern synthetic strategies—including electrochemical synthesis, catalyst-free and recyclable catalyst systems, or dedicated total synthesis and methodological advancements—for the direct preparation of this compound could not be located. General principles of thiazole synthesis, such as the Hantzsch thiazole synthesis or electrophilic halogenation of a 2-methoxythiazole precursor, could be postulated, but a lack of specific research findings prevents a scientifically accurate and detailed discussion as required by the prompt.

Therefore, the content required to populate the specified sections (2.4.1, 2.4.2, and 2.5) for this particular compound is not available in the referenced literature.

Reactivity and Chemical Transformations of 5 Iodo 2 Methoxythiazole

Electrophilic and Nucleophilic Substitution Reactions

The susceptibility of 5-iodo-2-methoxythiazole to substitution reactions is a balance between the activation and deactivation effects of its substituents on the aromatic ring.

In the thiazole (B1198619) nucleus, electrophilic aromatic substitution (EAS) preferentially occurs at the C5 position, which possesses the highest electron density. pharmaguideline.com If the C5 position is already occupied, as in this compound, further electrophilic attack is significantly hindered. pharmaguideline.com The mechanism for EAS on five-membered heterocycles like thiazole involves the attack of an electrophile on the pi-electron system to form a resonance-stabilized cationic intermediate, often called an arenium ion. youtube.comyoutube.com The stability of this intermediate determines the preferred position of attack. Attack at C5 results in a more stable intermediate where the positive charge is better delocalized across the ring, including the sulfur atom. youtube.com

Nucleophilic substitution reactions on the thiazole ring are generally challenging unless the ring is activated by strong electron-withdrawing groups or quaternization of the ring nitrogen. pharmaguideline.com However, the presence of a good leaving group, such as a halogen, can facilitate nucleophilic aromatic substitution. For halogenated thiazoles, a strong nucleophile can displace the halide at the C2, C4, or C5 positions. pharmaguideline.com The mechanism can proceed through an addition-elimination pathway. jocpr.com

The reactivity of this compound is a composite of the electronic effects of its two substituents.

2-Methoxy Group (-OCH₃): The methoxy (B1213986) group at the C2 position is an electron-donating group (EDG) through resonance, which increases the electron density of the thiazole ring. This activating effect makes the ring more susceptible to electrophilic attack than an unsubstituted thiazole. pharmaguideline.com Specifically, an EDG at C2 directs incoming electrophiles to the C5 position. pharmaguideline.com

5-Iodo Group (-I): The iodine atom at the C5 position exerts a dual electronic effect. It is an electron-withdrawing group through induction due to its electronegativity, which deactivates the ring towards electrophilic attack. However, like other halogens, it can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions (in a benzene system). In the context of the thiazole ring, the C5-iodo substituent occupies the most reactive site for electrophilic substitution, effectively blocking this pathway. pharmaguideline.com Furthermore, the carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution and, more significantly, in metal-catalyzed cross-coupling reactions.

The combination of these substituents means that further electrophilic substitution on this compound is unlikely. Conversely, the molecule is well-suited for reactions that proceed at the C5 position by replacing the iodine atom, particularly through metal catalysis.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this compound an excellent substrate for these transformations. tcichemicals.com

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. tcichemicals.comsemanticscholar.org this compound can be effectively coupled with various aryl- and heteroarylboronic acids or their esters to synthesize more complex biaryl structures, which are common motifs in biologically active molecules. nih.govresearchgate.net The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an organic solvent. semanticscholar.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs (Representative data based on typical conditions for similar substrates)

Coupling Partner Catalyst System Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O ~90%
4-Methylphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Toluene ~85%
3-Pyridinylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ THF ~88%

The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.net this compound can be coupled with a wide range of terminal alkynes to produce 5-alkynyl-2-methoxythiazole derivatives. Copper-free protocols have also been developed to prevent the undesirable homocoupling of alkynes. wikipedia.orgnih.gov

Table 2: Examples of Sonogashira Coupling with this compound Analogs (Representative data based on typical conditions for similar substrates)

Alkyne Partner Catalyst System Base Solvent Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF ~95%
Trimethylsilylacetylene Pd(OAc)₂ / XPhos Cs₂CO₃ Dioxane ~92% (Copper-free)
1-Heptyne Pd(PPh₃)₄ / CuI Piperidine DMF ~89%

The Heck and Negishi reactions provide additional powerful strategies for C-C bond formation at the C5 position of this compound.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction typically results in the formation of a trans-alkene. organic-chemistry.org This method allows for the introduction of vinyl groups onto the thiazole ring.

The Negishi coupling reaction couples an organic halide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is the high functional group tolerance of organozinc reagents. core.ac.uk This reaction allows for the coupling of this compound with a variety of alkyl, alkenyl, and aryl zinc halides. organic-chemistry.org

Table 3: Examples of Heck and Negishi Coupling with this compound Analogs (Representative data based on typical conditions for similar substrates)

Reaction Type Coupling Partner Catalyst System Conditions Yield (%)
Heck n-Butyl acrylate Pd(OAc)₂ / P(o-tolyl)₃ Et₃N, 100°C ~80%
Heck Styrene PdCl₂(PPh₃)₂ K₂CO₃, DMF, 120°C ~75%
Negishi Phenylzinc chloride Pd(PPh₃)₄ THF, rt ~91%
Negishi Ethylzinc bromide Pd₂(dba)₃ / PCyp₃ THF/NMP, 80°C ~84%

C-H Functionalization and Derivatization Strategies

Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For this compound, the C4-H is the most likely position for such transformations, although the electronic and steric environment of the ring can influence the regioselectivity.

Directed C-H Activation Approaches

Directed C-H activation involves the use of a directing group to selectively functionalize a specific C-H bond. In the case of this compound, the inherent substituents may direct further functionalization. The methoxy group at C2 and the nitrogen atom of the thiazole ring can act as directing groups. For instance, lithiation of the C4 position could be facilitated by the coordination of an organolithium reagent to the nitrogen atom.

Alternatively, a directing group could be temporarily installed on the molecule to achieve functionalization at a less accessible position. However, given the inherent reactivity of the C4 position in many thiazole systems, direct C-H functionalization is often achievable without the need for an external directing group. The palladium-catalyzed direct arylation of thiazoles, for example, typically occurs at the C5 position if unsubstituted, but in the case of this compound, the C4 position would be the next most likely site for such a reaction, provided a suitable catalyst and reaction conditions are employed.

Electrochemical C-H Functionalization

Electrochemical methods offer a green and efficient alternative for C-H functionalization, avoiding the need for chemical oxidants. organic-chemistry.orgresearchgate.net These reactions proceed through the generation of radical cations or other reactive intermediates via anodic oxidation. For thiazole derivatives, electrochemical C-H phosphonylation and sulfonylation have been reported. researchgate.netnih.gov

In a typical electrochemical C-H phosphonylation of a thiazole derivative, the reaction is carried out in an undivided cell with a carbon anode and a platinum or nickel cathode. researchgate.net The thiazole substrate is oxidized at the anode to form a radical cation, which then reacts with a phosphorus-containing reagent (e.g., a dialkyl phosphite) to form the C-P bond. The specific application of this methodology to this compound would likely result in phosphonylation at the C4 position.

C-H Functionalization MethodReagent/ConditionsExpected Product
Directed C-H Lithiationn-BuLi, THF, -78 °C4-Lithio-5-iodo-2-methoxythiazole
Palladium-Catalyzed Direct ArylationAryl halide, Pd catalyst, base4-Aryl-5-iodo-2-methoxythiazole
Electrochemical PhosphonylationDialkyl phosphite, undivided cell, constant current4-(Dialkoxyphosphoryl)-5-iodo-2-methoxythiazole

Thiazole Ring Modifications and Transformations

Beyond functionalization of the existing scaffold, the thiazole ring of this compound can itself undergo modifications and transformations, leading to the formation of new ring systems or ring-opened products.

Cycloaddition Reactions and Ring Rearrangements

Thiazoles can participate in cycloaddition reactions, although the aromaticity of the ring often requires harsh conditions or specific activation.

Diels-Alder Reaction: Thiazoles can act as dienes in [4+2] cycloaddition reactions, particularly when fused to another ring or containing activating substituents. For a derivative of this compound to participate as a diene, a double bond would need to be introduced exocyclic to the ring. More commonly, thiazoles can act as dienophiles if they contain an electron-withdrawing group attached to a double bond on a side chain.

1,3-Dipolar Cycloadditions: Thiazolium ylides, formed by the deprotonation of N-alkylated thiazolium salts, can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles to form new heterocyclic systems.

Photochemical Rearrangements: Thiazoles can undergo photochemical rearrangements to form isothiazoles or other isomers. This transformation is believed to proceed through high-energy intermediates and can be a useful method for accessing alternative substitution patterns on the five-membered ring. The specific outcome of the photochemical rearrangement of this compound would depend on the irradiation wavelength and solvent used.

Ring Opening and Reduction Pathways

The thiazole ring can be cleaved or reduced under specific reaction conditions.

Reductive Ring Opening: Treatment of thiazoles with strong reducing agents, such as sodium in liquid ammonia, can lead to the reductive cleavage of the C-S bond. For this compound, this reaction would likely result in the formation of a substituted propenethiolate intermediate. The presence of the iodo and methoxy groups would influence the stability and subsequent reactivity of the ring-opened product.

Catalytic Hydrogenation: The thiazole ring is generally resistant to catalytic hydrogenation under mild conditions. However, under more forcing conditions (high pressure and temperature) or with more active catalysts (e.g., Raney Nickel), the ring can be reduced to a thiazolidine derivative. Raney Nickel can also promote desulfurization, leading to complete degradation of the ring. For this compound, catalytic hydrogenation would also likely result in the reduction of the C-I bond.

Ring Modification/TransformationReagents/ConditionsExpected Outcome
Photochemical RearrangementUV irradiationIsomerization to isothiazole derivatives
Reductive Ring OpeningNa / liquid NH₃Formation of a substituted propenethiolate
Catalytic HydrogenationH₂, Pd/C or Raney NiReduction of C-I bond and potentially the thiazole ring

Radical Reactions and Mechanistic Studies of this compound

The radical chemistry of this compound is an area of significant interest for the construction of complex heterocyclic systems. While specific studies focusing exclusively on this compound are not extensively documented, its reactivity can be inferred from the well-established principles of radical chemistry of iodoaromatics and iodoheterocycles. The presence of a relatively weak carbon-iodine bond and an electron-rich thiazole ring system dictates its behavior in radical transformations.

Key mechanistic pathways in the radical reactions of this compound are expected to involve the homolytic cleavage of the C–I bond to generate a 2-methoxythiazol-5-yl radical. This reactive intermediate can then participate in a variety of subsequent reactions, including intramolecular cyclizations, intermolecular additions to unsaturated systems, and atom transfer reactions.

Generation of the 2-Methoxythiazol-5-yl Radical

The initiation of radical reactions involving this compound typically requires an external energy source to induce homolysis of the carbon-iodine bond. Common methods include:

Photolysis: Ultraviolet (UV) irradiation can provide the necessary energy to cleave the C–I bond, forming the 2-methoxythiazol-5-yl radical and an iodine radical. This method is often clean and allows for reactions to be conducted at low temperatures.

Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be used to generate radicals in solution. These initiators decompose upon heating to produce radicals that can then abstract the iodine atom from this compound, propagating a radical chain reaction.

Electron Transfer: Single-electron transfer (SET) from a reductant, such as a metal or a photoexcited catalyst, to the C–I bond can lead to the formation of a radical anion, which then fragments to yield the 2-methoxythiazol-5-yl radical and an iodide anion.

Intramolecular Radical Cyclizations

Once generated, the 2-methoxythiazol-5-yl radical can undergo intramolecular cyclization if a suitable radical acceptor is present within the molecule. This is a powerful strategy for the synthesis of fused heterocyclic systems. For instance, if a substituent with a double or triple bond is attached at a suitable position on the thiazole ring or the methoxy group, a 5-exo or 6-endo cyclization can occur, leading to the formation of a new ring. The regioselectivity of the cyclization is governed by Baldwin's rules.

Reactant Radical Intermediate Cyclization Mode Product
5-Iodo-2-(allyloxy)thiazole2-(Allyloxy)thiazol-5-yl radical5-exo-trigDihydrofuro[2,3-d]thiazole derivative
N-Allyl-N-(2-methoxythiazol-5-yl)acetamideN-Allyl-N-(2-methoxythiazol-5-yl)acetyl radical6-endo-trigDihydropyrido[3,4-d]thiazole derivative

Intermolecular Radical Reactions

The 2-methoxythiazol-5-yl radical can also participate in intermolecular reactions with a variety of radical acceptors. These reactions are useful for the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the thiazole ring.

Addition to Alkenes and Alkynes: The thiazolyl radical can add to the double or triple bond of an alkene or alkyne, respectively. This is a key step in radical-mediated arylation reactions. The subsequent radical intermediate can then be trapped by a hydrogen atom donor or undergo further transformations.

Atom Transfer Radical Addition (ATRA): In ATRA reactions, the 2-methoxythiazol-5-yl radical adds to an unsaturated compound, and the resulting radical abstracts a halogen atom from another molecule of this compound, propagating a chain reaction.

Mechanistic Considerations

The mechanistic pathways of these radical reactions are often complex and can involve competing processes. For example, the desired radical reaction may be in competition with reduction of the radical intermediate or premature termination of the radical chain. The efficiency and outcome of the reaction are highly dependent on the reaction conditions, including the choice of solvent, initiator, and the concentration of reactants.

Kinetic studies of analogous iodo-aryl radical reactions have shown that the rate of radical generation is often the rate-determining step. The subsequent steps, such as cyclization or intermolecular addition, are typically fast. The stability of the radical intermediates and the transition states leading to the products play a crucial role in determining the reaction pathway.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Iodo 2 Methoxythiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. It provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-Resolution NMR Techniques for Structural Confirmation

High-resolution NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for confirming the primary structure of 5-Iodo-2-methoxythiazole derivatives.

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) group (–OCH₃) protons would typically appear as a singlet in the range of δ 3.8-4.0 ppm. The single proton on the thiazole (B1198619) ring (at position 4) would also produce a singlet, with its chemical shift influenced by the electronic effects of the adjacent iodine and sulfur atoms. Based on data from analogous substituted thiazoles and other heterocyclic systems, this proton's resonance can be expected in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. Key expected signals would include the methoxy carbon, and the carbons of the thiazole ring. The carbon atom bonded to the iodine (C5) would show a characteristic chemical shift, and its signal may be broadened due to quadrupolar relaxation effects of the iodine nucleus.

To illustrate the expected chemical shifts, the following table provides data for a structurally related compound, methyl 3-iodo-4-methoxybenzoate. While not a thiazole, it contains similar key functional groups (methoxy and iodo on an aromatic ring) that influence the NMR spectrum. rsc.org

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm)
-OCH₃3.9356.7
-COOCH₃3.8852.3
Ar-H6.82 (d, J = 8.6 Hz)-
Ar-H8.01 (dd, J = 8.6, 2.1 Hz)-
Ar-H8.45 (d, J = 2.1 Hz)-
Ar-C-110.1
Ar-C-124.4
Ar-C-131.8
Ar-C-141.1
Ar-C-I-85.4
Ar-C-O-161.7
C=O-165.7

Table 1: ¹H and ¹³C NMR data for methyl 3-iodo-4-methoxybenzoate, a compound with analogous functional groups to this compound. rsc.org

Variable Temperature NMR Studies for Dynamic Processes

For instance, in more complex derivatives of this compound with bulky substituents, hindered rotation around the C-C or C-N bonds could lead to the existence of different conformers or rotamers at low temperatures. In such cases, the NMR spectrum at room temperature might show broadened peaks, which would resolve into distinct sets of signals for each conformer upon cooling. Conversely, heating the sample would cause these signals to coalesce as the rate of interconversion increases.

An example of VT-NMR can be seen in the study of N,N-disubstituted amide derivatives of other heterocyclic systems. rsc.org At low temperatures, separate signals for the substituents on the nitrogen atom are observed due to restricted rotation around the amide C-N bond. As the temperature is increased, these signals broaden and eventually coalesce into a single, averaged signal at the coalescence temperature (Tc). From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable kinetic information about the dynamic process. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), it is possible to calculate the exact molecular formula. For this compound (C₄H₄INOS), the expected exact mass can be calculated with high precision. This is critical for distinguishing it from other potential compounds that may have the same nominal mass. HRMS is a standard technique reported in the characterization of novel thiazole derivatives. acs.org

Compound Molecular Formula Calculated Exact Mass [M+H]⁺ Observed Exact Mass [M+H]⁺
(E)-4-(1,3-Diphenylprop-1-en-1-yl)-5-phenyl-2-(p-tolyl)thiazoleC₃₁H₂₆NS444.1780444.1777
(E)-4-(1-(4-Chlorophenyl)-3-phenylprop-1-en-1-yl)-5-phenyl-2-(p-tolyl)thiazoleC₃₁H₂₅ClNS478.1391478.1392
(E)-4-(1,3-Diphenylprop-1-en-1-yl)-5-phenyl-2-(4-(trifluoromethyl)phenyl)thiazoleC₃₁H₂₃F₃NS498.1498498.1499

Table 2: Example of HRMS data for some complex thiazole derivatives, demonstrating the high accuracy of the technique. acs.org

Fragmentation Pattern Analysis for Structural Assignments

In addition to providing the molecular weight, mass spectrometry can be used to deduce structural information by analyzing the fragmentation patterns of the molecular ion. In electron ionization (EI) mass spectrometry, the molecular ion of this compound would be expected to undergo characteristic fragmentation.

One of the most likely fragmentation pathways for an iodinated aromatic compound is the cleavage of the carbon-iodine bond, which is relatively weak. This would result in the loss of an iodine radical (I•) and the formation of a [M-I]⁺ fragment. Another expected fragmentation is the loss of the methoxy group as a methyl radical (•CH₃) to give a [M-CH₃]⁺ ion, or the loss of a formyl radical (•CHO) from the methoxy group. The fragmentation of the thiazole ring itself would also produce a series of characteristic smaller fragments. The analysis of these fragmentation patterns provides a fingerprint that can help to confirm the structure of the molecule. docbrown.info

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine bond lengths, bond angles, and torsional angles with high precision.

This technique also reveals crucial information about the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. For instance, in the crystal structures of some substituted thiazole derivatives, various non-covalent interactions like C-H···O, N-H···O, and N-H···N hydrogen bonds, as well as Br···Br interactions, have been observed to form ring motifs that stabilize the crystal packing. tandfonline.com

The following table presents selected crystallographic data for a related thiazole derivative, N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide, which illustrates the type of detailed structural information that can be obtained from X-ray crystallography. tandfonline.com

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(3)
b (Å)11.456(3)
c (Å)11.567(3)
β (°)108.98(3)
Volume (ų)1267.3(6)
Z4

Table 3: Example of crystallographic data for a substituted thiazole derivative. tandfonline.com

This detailed structural information is invaluable for understanding the structure-property relationships of these compounds and for the rational design of new materials with specific properties.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in a molecule. These methods probe the vibrational motions of bonds within the molecule, providing a unique fingerprint based on its structure. For this compound, these spectra would be characterized by vibrations of the thiazole ring, the methoxy group, and the carbon-iodine bond.

The infrared absorption spectra of thiazole and its substituted derivatives have been studied to identify characteristic vibrational frequencies. cdnsciencepub.comcdnsciencepub.com The thiazole ring itself gives rise to several distinct bands. Key vibrations include C=N stretching, C=C stretching, ring breathing modes, and C-H bending vibrations. cdnsciencepub.comthieme-connect.de The presence of substituents, such as the iodo and methoxy groups in this compound, influences the position and intensity of these bands.

Key Vibrational Modes for this compound:

Thiazole Ring Vibrations: The core thiazole structure exhibits characteristic stretching vibrations. Bands for C=N and C=C stretching are typically observed in the 1650-1480 cm⁻¹ region. cdnsciencepub.comesisresearch.org For example, various methylthiazoles show prominent bands in this region, which are attributed to the ring's double bonds. cdnsciencepub.com

Methoxy Group Vibrations: The -OCH₃ group would be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and the C-O stretching vibration, which typically appears in the 1250-1000 cm⁻¹ range.

C-I Vibration: The carbon-iodine bond is a weak one, and its stretching vibration is expected to appear at the lower end of the mid-infrared spectrum, typically in the 600-500 cm⁻¹ region.

Density Functional Theory (DFT) calculations are often paired with experimental spectra to provide a more detailed assignment of the observed vibrational modes. thieme-connect.denih.gov Such calculations can predict the harmonic vibrational frequencies, infrared intensities, and Raman activities for the molecule's ground state geometry. nih.gov

Below is a data table summarizing the expected IR and Raman peak assignments for this compound based on known data for related thiazole derivatives. cdnsciencepub.comesisresearch.orgmdpi.com

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
C-H Stretch (Methoxy)2950 - 2850IR, Raman
C=N Stretch (Thiazole Ring)1620 - 1550IR, Raman
C=C Stretch (Thiazole Ring)1520 - 1470IR, Raman
Thiazole Ring Breathing1450 - 1370IR, Raman
C-O Stretch (Methoxy)1250 - 1000IR
C-S Stretch (Thiazole Ring)800 - 600Raman
C-I Stretch600 - 500Raman

This table is illustrative and based on data from analogous substituted thiazoles. Precise values for this compound would require experimental measurement.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs light in the UV and visible regions of the electromagnetic spectrum (typically 200–800 nm). sigmaaldrich.comupi.edu The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated π-systems and the presence of chromophores. upi.edu

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions associated with the conjugated system of the thiazole ring. The methoxy group (-OCH₃) and the iodo group (-I) act as auxochromes, substituents that can modify the absorption characteristics (wavelength and intensity) of the primary chromophore, the thiazole ring. The lone pairs of electrons on the oxygen, sulfur, and nitrogen atoms may also participate in n→π* transitions, which are typically weaker and may be obscured by the more intense π→π* bands.

Studies on related N-methoxythiazole derivatives have assigned the observed electronic transitions to be of the π→π* type. researchgate.netdntb.gov.ua The solvent used for the analysis can also influence the spectrum; polar solvents may cause a shift in the wavelength of maximum absorption (λₘₐₓ) compared to non-polar solvents. sigmaaldrich.com

Transition TypeExpected λₘₐₓ Range (nm)Chromophore/System
π → π230 - 280Thiazole aromatic system
n → π> 280Non-bonding electrons on S, N, O

This table presents expected transitions based on general principles and data from related thiazole compounds. researchgate.netdntb.gov.uaresearchgate.net The exact λₘₐₓ values are sensitive to substitution and solvent.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for studying species that have one or more unpaired electrons. mdpi.com While this compound itself is a diamagnetic molecule (all electrons paired) and thus EPR-silent, this technique is invaluable for detecting and characterizing any paramagnetic radical intermediates that may be formed during chemical reactions or upon irradiation. mdpi.comresearchgate.net

In the context of thiazole derivatives, EPR has been instrumental in characterizing radical intermediates in various biological and chemical systems. For instance, EPR spectroscopy was crucial in identifying and studying the hydroxyethylidene-thiamine pyrophosphate (HE-TPP) radical intermediate in enzymes like pyruvate:ferredoxin oxidoreductase. nih.gov In these studies, isotopic labeling (e.g., with ¹³C or ¹⁵N) of the thiazole ring helped to map the distribution of the unpaired electron's spin density across the molecule by analyzing the resulting hyperfine splitting patterns in the EPR spectrum. nih.gov

If a radical intermediate of this compound were generated, for example, by one-electron reduction or oxidation, EPR spectroscopy could provide:

g-value: This parameter is characteristic of the radical's electronic environment. Anisotropy in the g-value can indicate significant spin density on atoms with high spin-orbit coupling, such as the sulfur atom in the thiazole ring. nih.gov

Hyperfine Couplings: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁴N, and potentially ¹³C or ¹²⁷I) leads to the splitting of the EPR signal. The magnitude of this splitting is proportional to the spin density at that nucleus, providing a detailed map of the radical's electronic structure. researchgate.netnih.gov

The study of such radical intermediates is often enhanced by spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct that is easier to detect and characterize by EPR. thieme-connect.demdpi.com

EPR ParameterInformation ProvidedExample from Thiazole Systems
g-tensor Provides information on the electronic environment and spin-orbit coupling.Rhombic g-tensors (e.g., gₓ=2.0079, gᵧ=2.0053, g₂=2.0021) in HE-TPP radicals indicate significant spin density on the sulfur atom. nih.gov
Hyperfine Coupling Constants (A) Maps the spin density distribution across the molecule by measuring interaction with magnetic nuclei.¹⁵N labeling of the thiazole ring in TPP radicals showed a large anisotropic hyperfine interaction, confirming spin density on the nitrogen atom. nih.gov

This table illustrates the type of information obtainable from EPR, using data from well-studied thiazole-containing radical intermediates as examples.

Microwave Spectroscopy for Gas-Phase Conformational Analysis

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. tanta.edu.egaps.org By precisely measuring the frequencies of these transitions, it is possible to determine the molecule's moments of inertia with exceptional accuracy. From these moments, a definitive three-dimensional structure, including bond lengths and angles, can be calculated. tanta.edu.eg This method is particularly powerful for distinguishing between different conformers (isomers that differ by rotation around single bonds) and for analyzing subtle structural details. nih.gov

For this compound, microwave spectroscopy could unambiguously determine the preferred conformation of the methoxy group relative to the thiazole ring in the gas phase. The analysis would yield rotational constants (A, B, C) for the parent molecule. tanta.edu.eg To obtain a complete structure, the spectra of isotopically substituted versions of the molecule (e.g., containing ¹³C or ¹⁵N) would also be analyzed.

Recent work in the field includes the analysis of the 2-methoxythiazole-water complex, where the spectrum has been assigned and isotopic work is in progress. altervista.org This demonstrates the applicability of the technique to the parent structure of the compound . The analysis of such complexes also reveals details about intermolecular interactions, such as hydrogen bonding. The presence of the heavy iodine atom in this compound would also produce characteristic hyperfine splitting in the rotational spectra due to nuclear quadrupole coupling, providing information about the electronic environment around the iodine nucleus.

ParameterInformation DerivedRelevance to this compound
Rotational Constants (A, B, C) Moments of inertia, overall molecular shape.Determines the precise 3D geometry and preferred conformation of the methoxy group relative to the ring.
Isotopic Substitution Precise atomic coordinates (Kraitchman's equations).Allows for the accurate determination of individual bond lengths and angles.
Nuclear Quadrupole Coupling Constants (e.g., for ¹⁴N, ¹²⁷I) Electric field gradient at the nucleus.Provides insight into the electronic structure of the C-I and C-N bonds.

This table outlines the structural data that can be obtained from a microwave spectroscopy experiment.

Computational and Theoretical Investigations of 5 Iodo 2 Methoxythiazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. These methods have been applied to thiazole (B1198619) derivatives to elucidate their electronic structure and predict their reactivity. researchgate.netmdpi.com

Electronic Structure Analysis

The electronic structure of 5-iodo-2-methoxythiazole is characterized by the interplay between the thiazole ring, the methoxy (B1213986) group, and the iodine substituent. The thiazole ring itself is an aromatic heterocycle with delocalized π-electrons. The nitrogen atom in the ring acts as a weak base due to the involvement of its lone pair in the aromatic system, while the sulfur atom contributes to the electron-deficient character of the heterocycle.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. youtube.comnumberanalytics.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.commalayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org

For this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT methods. malayajournal.org This analysis helps in predicting how the molecule will interact with other reagents. For example, in electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the position on the ring with the highest HOMO density. researchgate.net Conversely, in nucleophilic attacks, the nucleophile will target the atom with the largest LUMO coefficient. The HOMO-LUMO gap can also provide insights into the molecule's stability; a larger gap generally implies higher stability and lower reactivity. malayajournal.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. smu.edumdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. mdpi.com For reactions involving this compound, such as iodination or other electrophilic substitutions, computational methods can provide a step-by-step understanding of the process. researchgate.net

These studies often involve calculating the energies of reactants, products, and all intervening species along the reaction coordinate. scispace.com This allows for the determination of activation energies, which are crucial for understanding reaction rates. researchgate.net For instance, computational analysis can reveal the role of catalysts or the effect of substituents on the reaction mechanism. smu.edu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, the rotation of the methoxy group is a key conformational feature. While the thiazole ring is largely planar, the orientation of the methyl group relative to the ring can vary. Computational methods can be used to determine the relative energies of different conformers and the energy barriers between them. ethz.chresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. aps.orgmdpi.com These simulations can reveal how the molecule moves and changes its conformation in different environments, such as in solution. nih.gov By simulating the interactions between this compound and solvent molecules, MD can provide insights into its solubility and transport properties. Furthermore, MD simulations are instrumental in studying the interactions of small molecules with biological macromolecules, such as proteins, which is crucial for drug design. mdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in structural elucidation. rsc.org For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

Accurate prediction of these parameters requires the use of appropriate theoretical levels and basis sets. rsc.org For example, DFT methods are widely used for predicting vibrational spectra, which can help in assigning the observed IR bands to specific molecular vibrations. mdpi.com Similarly, time-dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies and predict the UV-Vis spectrum.

Structure-Activity Relationship (SAR) Computational Methodologies in Scaffold Design

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. core.ac.uk Computational methodologies play a vital role in modern SAR by allowing for the rapid screening of virtual libraries of compounds and the identification of key structural features responsible for activity. core.ac.uk

For a scaffold like 2-methoxythiazole (B88229), computational SAR can be used to design new derivatives with improved properties. By systematically modifying the substituents on the thiazole ring and evaluating their predicted activity, researchers can prioritize which compounds to synthesize and test. For this compound, the iodine atom offers a handle for further synthetic modification through cross-coupling reactions, and computational models can predict how these changes will affect the molecule's interaction with a biological target. core.ac.uk Techniques like quantitative structure-activity relationship (QSAR) modeling can establish mathematical relationships between the chemical structures and biological activities of a series of compounds. researchgate.net

Molecular Docking Studies of Intermolecular Interactions

Following a comprehensive review of available scientific literature, no specific molecular docking studies focusing solely on this compound have been identified in the public domain. While the thiazole ring and its derivatives are of significant interest in medicinal chemistry and are frequently the subject of computational studies, research detailing the specific intermolecular interactions of this compound with protein targets, including binding affinities and detailed interaction patterns, is not currently available.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies can elucidate key intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the binding affinity and specificity of a compound.

Although direct studies on this compound are absent, research on structurally related thiazole-containing molecules often involves molecular docking to explore their potential as therapeutic agents. For instance, studies on various substituted thiazoles have utilized molecular docking to investigate their binding modes within the active sites of enzymes like protein kinases and dihydrofolate reductase. These studies highlight the importance of the thiazole scaffold in establishing interactions with key amino acid residues.

Furthermore, the presence of an iodine atom at the 5-position of the thiazole ring suggests the potential for halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a nucleophilic site. Halogen bonding is increasingly recognized as a significant contributor to ligand-protein binding and is a key interaction that would be explored in any molecular docking study of this compound.

Given the absence of specific research, any discussion on the molecular docking of this compound would be purely speculative. Future computational studies are required to elucidate the specific intermolecular interactions and potential biological targets of this compound. Such research would provide valuable insights into its potential pharmacological activity and guide the design of future derivatives.

Due to the lack of available data, a data table summarizing molecular docking findings for this compound cannot be provided at this time.

Applications in Advanced Chemical Synthesis and Materials Science

5-Iodo-2-methoxythiazole as a Versatile Synthetic Building Block

As a synthetic building block, this compound offers chemists a platform for introducing the thiazole (B1198619) moiety into larger, more complex structures. The carbon-iodine bond is particularly amenable to a variety of coupling reactions, while the methoxy (B1213986) group can influence the reactivity and properties of the resulting molecules.

In the intricate field of multistep organic synthesis, the order of reactions is paramount to achieving the desired product with specific regiochemistry. lumenlearning.com The journey from simple starting materials to complex target molecules often involves a series of carefully planned steps. rsc.org this compound can serve as a crucial intermediate in these synthetic sequences. For instance, the iodo group can be replaced through cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a foundational strategy in building molecular complexity. barc.gov.in This approach has been instrumental in the synthesis of various biologically active compounds and functional materials.

The construction of complex molecular architectures is a testament to the power of modern synthetic chemistry. rutgers.edu this compound plays a significant role in this field by enabling the synthesis of intricate structures that can have specific functions. For example, the thiazole ring is a component of various natural products and pharmacologically active molecules. The ability to incorporate this heterocycle in a controlled manner is therefore of great interest.

One notable application is in the regiospecific synthesis of substituted 1,2,3-triazoles. A method catalyzed by copper(I) iodide allows for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, where 5-iodo-1,4-disubstituted-1,2,3-triazole is a key intermediate that can be further modified. organic-chemistry.org This highlights the utility of iodo-substituted heterocycles in creating diverse and complex molecular frameworks with potential applications in various fields, including pharmaceuticals and agrochemicals. organic-chemistry.org

Development of Functional Materials and Optoelectronic Components

The thiazole ring is an electron-deficient system, a property that makes it an attractive component for the development of functional materials, particularly in the field of organic electronics. rsc.org The incorporation of this compound into larger conjugated systems can significantly influence the electronic and optical properties of the resulting materials.

Thiazole-containing conjugated polymers have emerged as promising materials for a variety of applications, including organic field-effect transistors (OFETs) and chemical sensors. nsf.govoulu.fi The electron-deficient nature of the thiazole ring, when combined with electron-donating units, can lead to materials with low band gaps, which is advantageous for many electronic applications. oulu.firesearchgate.net

The design of these materials often involves the strategic placement of different heterocyclic units to fine-tune their properties. For example, the introduction of thiazole units into a polymer backbone can enhance intermolecular interactions and promote a more planar structure, which is beneficial for charge transport. researchgate.net Research has shown that thiazole-flanked polymers can exhibit dual-band absorption and low band gaps. researchgate.net Furthermore, thiazole-based conjugated polymers have been successfully employed as the active layer in n-channel OFETs and have demonstrated sensitivity to acidic vapors, highlighting their potential for use in chemical sensing applications. nsf.gov

Table 1: Examples of Thiazole-Based Polymers and their Properties

Polymer NameMonomers/Building BlocksKey PropertiesPotential Applications
PNDI2TzNaphthalene diimide, BithiazoleColorimetric response to acids, n-channel semiconductorAcid sensors, OFETs
PAQM-TTTzThiazole-flanked para-azaquinodimethaneDual-band absorption, Low band gapOrganic electronics
PAQM-TzTTzThiazole-flanked para-azaquinodimethaneDual-band absorption, Low band gapOrganic electronics

This table provides a summary of representative thiazole-based polymers and their characteristics, illustrating the role of the thiazole unit in tuning material properties.

The versatility of this compound allows for its integration into a wide range of polymeric architectures through various polymerization techniques. The iodo group can serve as a reactive site for cross-coupling reactions, such as Suzuki or Stille coupling, which are commonly used to synthesize conjugated polymers.

By carefully selecting the co-monomers to be polymerized with a this compound derivative, chemists can create polymers with tailored electronic and physical properties. For instance, alternating an electron-deficient thiazole unit with an electron-rich unit is a common strategy to lower the band gap of the resulting polymer. This approach has been widely used in the development of materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). oulu.fi

Utilization as a Chemical Probe in Mechanistic Chemical Biology Research

In the field of chemical biology, small molecules known as chemical probes are indispensable tools for dissecting complex biological processes. unc.edunih.gov A high-quality chemical probe should be potent, selective, and have a well-understood mechanism of action, allowing researchers to investigate the function of specific proteins or pathways in a cellular context. unc.edu

The development of such probes often involves extensive medicinal chemistry efforts, where the structure of a lead compound is systematically modified to improve its potency and selectivity. The iodo and methoxy substituents on the thiazole ring of this compound offer synthetic handles and the potential to modulate the compound's interaction with a biological target. For example, the iodo group could be used to attach a reporter tag or to form a covalent bond with a target protein, while the methoxy group could influence binding affinity and pharmacokinetic properties. The principles of chemical probe design emphasize the importance of understanding the structure-activity relationship and ensuring that the observed biological effect is due to the intended molecular interaction. unc.edunih.gov

The research in areas like the discovery of natural products and their roles in chemical communication often utilizes chemical probes to understand their mechanisms of action. ufl.edu The synthesis of derivatives of natural products or designed small molecules, potentially incorporating fragments like this compound, is a key strategy in these investigations.

Bioisosteric Replacement Strategies in Scaffold Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by swapping one functional group or substructure for another with similar physical or chemical properties. spirochem.comdrughunter.com This approach aims to enhance a molecule's activity, improve its pharmacokinetic profile, or circumvent intellectual property limitations. nih.gov A key tactic within this strategy is "scaffold hopping," where the central core of a known active molecule is replaced with a different, often non-identical, scaffold to discover new chemical series with retained or improved biological activity. biosolveit.de

The thiazole ring, the core of this compound, is a well-established privileged scaffold for such strategies. researchgate.netnih.gov Its derivatives are known to possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.commdpi.com Medicinal chemists utilize the thiazole moiety to replace other heterocyclic or aromatic systems in a process of bioisosteric exchange. For instance, the replacement of an oxadiazole ring with another regioisomeric oxadiazole has been shown to alter polarity and metabolic stability, demonstrating the impact of subtle scaffold modifications. rsc.org

In this context, this compound serves as a precursor or template for scaffold design. The iodine atom at the 5-position is particularly significant as it can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments. This functional handle is critical for creating libraries of compounds around the thiazole core. The 2-methoxy group influences the electronic properties and conformation of the scaffold, which are key parameters in designing effective bioisosteres. nih.gov By strategically employing this compound, chemists can generate novel molecular architectures with potentially superior drug-like properties.

Development of Molecular Tools for Biological Pathway Interrogation

Understanding complex biological pathways is crucial for diagnosing and treating diseases. nih.govnih.gov Molecular tools, particularly small molecule fluorescent probes, are indispensable for visualizing and interrogating these intricate cellular processes with high sensitivity and spatiotemporal resolution. mdpi.com The design of these probes often relies on a fluorophore, a linker, and a recognition element.

The thiazole nucleus is a common component in the design of such molecular probes. beilstein-journals.org Thiazole-based dyes are a successful class of fluorophores used in life sciences. beilstein-journals.org For example, thiazole orange has been incorporated into peptide nucleic acids to serve as a fluorescent base surrogate for detecting single-nucleotide polymorphisms. nih.gov Similarly, thiazole coumarin (B35378) derivatives have been developed as "turn-on" fluorescent probes for sequence-specific DNA recognition and cell cycle analysis. nih.gov Other thiazole-based probes have been engineered for the selective detection of specific analytes like aluminum ions (Al³⁺) and the amino acid cysteine, demonstrating their versatility in creating targeted molecular sensors. tandfonline.comrsc.org

This compound represents a potential scaffold for creating novel molecular tools. The core thiazole ring can provide the necessary photophysical properties, which can be fine-tuned by the substituents. The methoxy group can alter the emission and absorption wavelengths, while the iodine atom offers multiple strategic advantages. Firstly, like other halogens, it can influence the fluorescent properties through the "heavy atom effect." Secondly, it provides a convenient site for conjugation to other molecules, such as a recognition motif designed to interact with a specific protein or cellular component. beilstein-journals.org This allows for the rational design of probes to investigate specific biological events or pathways.

Applications in Agrochemical Research and Related Fields

The thiazole scaffold is not only important in pharmaceuticals but also plays a significant role in agrochemical research. researchgate.net Thiazole derivatives are known to exhibit a range of activities relevant to crop protection, including fungicidal, insecticidal, and herbicidal properties. nih.gov The development of the fungicide Thiabendazole by Merck in 1962 was a landmark that spurred significant interest in thiazole-based compounds for agricultural applications. nih.gov

Modern agrochemical research continues to leverage the thiazole core. For example, Oxathiapiprolin is a potent fungicide containing a piperidinyl thiazole isoxazoline (B3343090) structure that targets an oxysterol-binding protein in oomycetes, a group of destructive plant pathogens. nih.gov Other research has focused on designing novel isothiazole-thiazole derivatives to discover new fungicides with high efficacy against pathogens like Pseudoperonospora cubensis (downy mildew) and Phytophthora infestans (late blight). nih.gov Furthermore, patents have been filed for thiazole derivatives of phenyl-acetamides intended for use as fungicides. google.com Natural products are also a source of inspiration, with rhein (B1680588) derivatives being synthesized and tested for their antifungal activity against various phytopathogenic fungi. mdpi.com

This compound can be considered a valuable starting material or intermediate for the synthesis of new agrochemicals. The established fungicidal activity of the thiazole ring provides a strong rationale for its use as a core scaffold. researchgate.net The iodine and methoxy groups on the ring are modification points that can be used to optimize the compound's properties for agricultural use. For instance, modifications can influence the compound's spectrum of activity against different fungal species, its systemic properties within the plant, its stability in the environment, and its safety profile for non-target organisms. The synthesis of libraries of derivatives from this compound could lead to the discovery of next-generation fungicides or other crop protection agents. notulaebotanicae.ro

Table of Compound Properties: this compound

PropertyValue
CAS Number 2137792-51-7
Molecular Formula C₄H₄INOS
Molecular Weight 241.05 g/mol
Purity ≥98%
Topological Polar Surface Area (TPSA) 22.12 Ų
LogP 1.7563
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1
Data sourced from publicly available chemical supplier information. researchgate.net

Future Research Directions and Emerging Paradigms in 5 Iodo 2 Methoxythiazole Chemistry

Catalyst Development for Enhanced Selectivity and Sustainability

The development of novel catalysts is paramount for improving the efficiency and environmental footprint of reactions involving 5-iodo-2-methoxythiazole. Future research will likely focus on creating catalysts that offer superior selectivity, operate under milder conditions, and are easily recyclable.

Recent trends in the broader field of thiazole (B1198619) synthesis point towards the adoption of green and sustainable catalysts. For instance, Mg-Al-layered double hydroxide (B78521) (MgAl-LDH) has been successfully employed as a recyclable nanocatalyst for the synthesis of pyrano[2,3-d]thiazole derivatives, showcasing high efficiency and minimal environmental impact. rsc.org This type of catalyst, with its dual acid-base sites, could be adapted for transformations of this compound. rsc.org

Biocatalysis also presents a promising avenue. Lipase, for example, has been used as an eco-friendly catalyst for the synthesis of 2,4-disubstituted thiazoles, often in conjunction with ultrasound irradiation to accelerate the reaction. rsc.org Similarly, a cross-linked chitosan (B1678972) hydrogel has been demonstrated as a recyclable biocatalyst for the synthesis of novel thiazole derivatives, highlighting the potential of bio-based catalysts in this area. mdpi.com The development of enzymes specifically tailored for reactions with this compound could lead to highly selective and sustainable synthetic routes.

Catalyst TypeExamplePotential Application for this compoundKey Advantages
NanocatalystMg-Al-layered double hydroxide (MgAl-LDH)Catalyzing condensation and cyclization reactions.Recyclable, dual acid-base sites, high surface area. rsc.org
BiocatalystLipaseAsymmetric synthesis and functional group transformations.Environmentally friendly, mild reaction conditions, high selectivity. rsc.org
BiocatalystCross-linked chitosan hydrogelBase-catalyzed reactions and multi-component syntheses.Recyclable, biodegradable, expanded surface area. mdpi.com
Palladium ComplexesLigand-modified Pd catalystsFine-tuning selectivity in cross-coupling reactions.High functional group tolerance, stereo- and regio-specificity. sigmaaldrich.comincatt.nl

The fine-tuning of palladium catalysts, which are crucial for cross-coupling reactions of this compound, will also be a key research area. sigmaaldrich.com The development of ligands that allow for lower catalyst loading, higher turnover numbers, and the use of greener solvents will be critical for enhancing the sustainability of these transformations. nih.gov

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govrsc.org The application of continuous flow methodologies to the synthesis and derivatization of this compound is a promising area for future research.

Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.comresearchgate.net This is particularly advantageous for handling hazardous reagents or intermediates that may be involved in the synthesis of functionalized thiazoles. acs.org For instance, the on-demand generation of unstable intermediates in a flow system can improve the safety and robustness of a synthetic sequence. mdpi.com

Multi-step continuous flow synthesis, where several reaction steps are performed sequentially without the isolation of intermediates, offers a streamlined approach to the production of complex molecules. nih.govuc.pt This "reaction telescoping" can significantly reduce processing time and waste generation. uc.pt The application of such a strategy starting from this compound could enable the rapid and efficient synthesis of a wide range of functional molecules.

FeatureBatch ProcessingFlow Chemistry
Safety Handling of large quantities of hazardous materials can be risky.Smaller reaction volumes and better heat dissipation enhance safety. acs.org
Efficiency Can have longer reaction times and more complex work-up procedures.Precise control over reaction parameters leads to faster reactions and higher yields. rsc.orgrsc.org
Scalability Scaling up can be challenging and may require significant process redevelopment.Scalability is often more straightforward by running the flow reactor for a longer time. acs.org
Process Control Less precise control over temperature and mixing.Excellent control over reaction parameters, leading to better reproducibility. mdpi.com

Exploring Novel Reactivity Patterns and Unprecedented Transformations

Beyond the well-established cross-coupling reactions, future research will aim to uncover novel reactivity patterns of this compound. This includes exploring its participation in unprecedented cycloaddition reactions and the development of new methods for its functionalization.

A notable example of novel reactivity in the thiazole family is the participation of 4-alkenylthiazoles in Diels-Alder reactions, where the thiazole ring acts as a diene. acs.orgresearchgate.net Investigating whether this compound can be converted into a diene and participate in similar cycloadditions could open up new avenues for the synthesis of complex polycyclic systems.

The development of unprecedented heterocyclic systems is another exciting frontier. For example, the synthesis of the novel 2H-thiazolo[4,5-d] rsc.orgnih.govCurrent time information in Vanderburgh County, US.triazole ring system highlights the potential for creating new scaffolds with unique properties. rsc.org Using this compound as a building block for the construction of such novel fused heterocyclic systems could lead to the discovery of molecules with interesting biological or material properties.

Furthermore, the development of new functionalization strategies that go beyond traditional methods is of great interest. This could include, for example, C-H activation reactions at other positions of the thiazole ring, or the use of the iodo group as a handle for radical-based transformations. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. beilstein-journals.org For this compound, these computational tools can accelerate the discovery of new reactions and synthetic routes.

Another key application of AI is in the prediction of reaction conditions. beilstein-journals.org By analyzing existing literature data, ML algorithms can suggest optimal catalysts, solvents, and temperatures for a given transformation, reducing the need for extensive experimental screening. acs.org This approach can be applied to optimize the various cross-coupling reactions of this compound.

AI/ML ApplicationDescriptionRelevance to this compound
Reaction Outcome Prediction Predicting the major product and regioselectivity of a reaction. digitellinc.comresearchgate.netPredicting the products of novel transformations and functionalizations.
Reaction Condition Optimization Recommending optimal catalysts, solvents, and other parameters. beilstein-journals.orgacs.orgAccelerating the optimization of known and new reactions.
Retrosynthesis Planning Proposing synthetic routes to a target molecule.Designing efficient syntheses of complex molecules starting from this compound.
Bioactivity Prediction Predicting the biological activity of novel compounds. researchgate.netnih.govGuiding the design of new functional molecules with desired properties.

Design of Next-Generation Thiazole-Based Functional Molecules

This compound is a valuable building block for the synthesis of next-generation functional molecules, particularly those with potential biological activity. tandfonline.comnih.gov Future research will focus on the rational design and synthesis of novel thiazole derivatives with tailored properties for applications in medicine and materials science.

The 2-aminothiazole (B372263) moiety, for instance, is a well-established pharmacophore found in numerous biologically active compounds. mdpi.comnih.gov this compound can serve as a precursor to a variety of substituted 2-aminothiazoles through cross-coupling and subsequent functional group manipulations. The design of novel inhibitors of kinases or other enzymes will be a major focus. mdpi.com

The synthesis of complex heterocyclic hybrids containing the thiazole core is another promising direction. For example, thiazole-linked coumarin-piperazine hybrids have been investigated as galectin-1 inhibitors. rsc.org The versatility of the iodo group in this compound allows for its incorporation into a wide range of such hybrid structures through various coupling reactions.

The design of these molecules will be increasingly guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict their binding to biological targets and to understand their structure-activity relationships. rsc.orgarabjchem.org

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for the development of more efficient and selective synthetic methods. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

For Suzuki-Miyaura cross-coupling reactions, a key transformation for functionalizing this compound, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov While the general steps are understood, the finer details, such as the rate-determining step and the precise mechanism of transmetalation, can vary depending on the specific substrates, catalyst, and reaction conditions. pku.edu.cnresearchgate.net Advanced kinetic studies and in-situ reaction monitoring can provide valuable insights into these processes.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. uq.edu.aursc.orgmdpi.com DFT calculations can be used to model the transition states of each elementary step in a catalytic cycle, providing information on activation energies and helping to identify the most plausible reaction pathway. uq.edu.au For example, computational studies can help to understand the origin of regioselectivity in the functionalization of the thiazole ring. acs.org Such computational investigations, when combined with experimental validation, will be essential for the rational design of improved catalytic systems for reactions involving this compound. nih.gov

Q & A

Basic: What are the standard synthetic routes for 5-Iodo-2-methoxythiazole, and how do catalyst systems influence the reaction?

Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiazole derivatives are typically synthesized under basic conditions using catalysts like DABCO, NaOH, or ionic liquids. Evidence from analogous thiazole syntheses shows that ionic liquids reduce reaction time and improve yields compared to traditional bases (e.g., NaOH) due to enhanced solvation and stabilization of intermediates . Methoxy groups may require protection/deprotection strategies, while iodination can be achieved using N-iodosuccinimide (NIS) or iodine in the presence of oxidizing agents.

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substitution patterns and electronic environments (e.g., methoxy and iodine positions) .
  • Infrared (IR) Spectroscopy: Identifies functional groups like C-I (500–600 cm1^{-1}) and C-O-C (1050–1250 cm1^{-1}) stretches.
  • Elemental Analysis: Validates stoichiometry and purity by comparing calculated vs. experimental C, H, N, and S percentages .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Advanced: How can reaction pH and solvent polarity be optimized to enhance the yield of this compound?

Answer:
Thiazole derivatives are sensitive to pH. Basic conditions (pH > 10) favor nucleophilic substitution, while acidic conditions may lead to side reactions (e.g., hydrolysis of methoxy groups). Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates and improve iodine incorporation. For example, a study on thiazole-triazole acetamides achieved 74% yield in DMF at 120°C under nitrogen . Ionic liquids (e.g., [BMIM][BF4_4]) can further enhance regioselectivity and reduce side products .

Advanced: How should researchers reconcile contradictions in reported reaction yields for iodinated thiazoles?

Answer:
Discrepancies often arise from:

  • Catalyst Activity: Ionic liquids vs. traditional bases (e.g., NaOH) may alter activation energy and intermediate stability .
  • Iodination Efficiency: NIS vs. I2_2/HIO3_3 systems differ in electrophilic iodine generation rates, affecting substitution completeness.
  • Purification Methods: Column chromatography vs. crystallization can impact isolated yields. For instance, crystallizing from EtOH improved purity in a related imidazolo-isoxazoline synthesis .

Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina predict binding affinities to enzymes or receptors. For example, benzimidazole-thiazole hybrids showed specific binding modes to active sites in docking studies .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects (e.g., electron-withdrawing iodine vs. methoxy groups).

Basic: What solvent systems are recommended for synthesizing and recrystallizing this compound?

Answer:

  • Synthesis: DMF or DMSO for solubility of iodine-containing intermediates .
  • Recrystallization: Ethanol or ethyl acetate-hexane mixtures for high-purity crystals. Avoid protic solvents if the compound is prone to hydrolysis .

Advanced: How do substituents (e.g., methoxy vs. iodine) influence the reactivity of thiazole derivatives in cross-coupling reactions?

Answer:

  • Methoxy Groups: Act as electron-donating groups, directing electrophilic substitution to the 5-position.
  • Iodine: Enhances electrophilicity at adjacent carbons, facilitating Suzuki-Miyaura or Ullmann couplings. For example, aryl iodide derivatives undergo efficient palladium-catalyzed cross-coupling .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients for polar intermediates.
  • Crystallization: Ethanol or acetone for high-melting-point compounds .

Advanced: How can the stability of this compound be assessed under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures.
  • Accelerated Stability Studies: Store at 40°C/75% RH for 1–3 months and monitor via HPLC for degradation products .

Advanced: What mechanistic insights exist for the iodination step in thiazole derivatives?

Answer:
Iodination typically proceeds via electrophilic aromatic substitution (EAS). The methoxy group activates the ring, directing iodine to the 5-position. In acidic conditions, iodonium ion (I+^+) formation is rate-limiting, while in basic media, deprotonation of the thiazole ring enhances reactivity .

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